Acide but-3-énoïque

Vue d'ensemble

Description

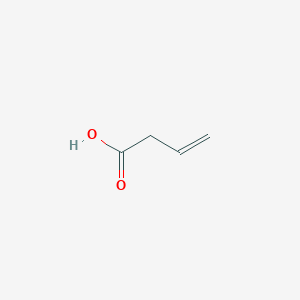

L’acide vinylacétique, également connu sous le nom d’acide 3-buténoïque, est un composé organique de formule moléculaire C4H6O2. Il s’agit d’un liquide incolore à l’odeur piquante, soluble dans l’eau et les solvants organiques. L’acide vinylacétique est utilisé dans diverses réactions chimiques et applications industrielles en raison de son groupe vinyle réactif et de sa fonctionnalité acide carboxylique .

Applications De Recherche Scientifique

L’acide vinylacétique a plusieurs applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide vinylacétique implique son groupe vinyle réactif et sa fonctionnalité acide carboxylique. Le groupe vinyle peut subir des réactions d’addition avec divers nucléophiles, tandis que le groupe acide carboxylique peut participer à des réactions acido-basiques. Ces sites réactifs permettent à l’acide vinylacétique d’interagir avec diverses cibles moléculaires et voies, ce qui conduit à ses diverses applications en chimie, en biologie et dans l’industrie .

Analyse Biochimique

Biochemical Properties

3-Butenoic acid plays a role in biochemical reactions, particularly in the fatty acid biosynthesis pathway . Heterologous thioesterases can convert a fatty acid biosynthesis intermediate in Escherichia coli to 3-Butenoic acid

Cellular Effects

It is known that the metabolic flux from the fatty acid biosynthesis pathway to 3-Butenoic acid is critical after achieving enough cell mass of the host .

Molecular Mechanism

The molecular mechanism of 3-Butenoic acid involves its role in the fatty acid biosynthesis pathway . It is converted from a fatty acid biosynthesis intermediate by heterologous thioesterases

Metabolic Pathways

3-Butenoic acid is involved in the fatty acid biosynthesis pathway . It is converted from a fatty acid biosynthesis intermediate by heterologous thioesterases

Méthodes De Préparation

L’acide vinylacétique peut être synthétisé par plusieurs méthodes :

Hydrolyse du cyanure d’allyle : Cette méthode implique l’hydrolyse du cyanure d’allyle en présence d’acide chlorhydrique concentré.

Carbonatation du bromure d’allylmagnesium : Cette méthode implique la carbonatation du bromure d’allylmagnesium, qui est préparé à partir de bromure d’allyle et de magnésium.

Production industrielle : Sur le plan industriel, l’acide vinylacétique peut être produit par hydrolyse du cyanure d’allyle ou par carbonatation du bromure d’allylmagnesium.

Analyse Des Réactions Chimiques

L’acide vinylacétique subit diverses réactions chimiques en raison de son groupe vinyle réactif et de sa fonctionnalité acide carboxylique :

Oxydation : L’acide vinylacétique peut être oxydé pour produire de l’acide acétique et d’autres produits d’oxydation.

Réduction : Le composé peut être réduit pour produire de l’acide butanoïque.

Substitution : L’acide vinylacétique peut subir des réactions de substitution avec divers réactifs pour former différents dérivés.

Polymérisation : Le groupe vinyle de l’acide vinylacétique peut participer à des réactions de polymérisation pour former des polymères.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des catalyseurs pour les réactions de polymérisation .

Comparaison Avec Des Composés Similaires

L’acide vinylacétique peut être comparé à d’autres composés similaires tels que :

Acide acrylique : L’acide vinylacétique et l’acide acrylique contiennent tous deux un groupe vinyle et un groupe acide carboxylique. L’acide acrylique a une structure plus simple avec une seule double liaison carbone-carbone.

Acide crotonique : L’acide crotonique est un autre composé similaire avec un groupe vinyle et un groupe acide carboxylique. Il diffère de l’acide vinylacétique par la position de la double liaison.

Acétate de vinyle : L’acétate de vinyle est un ester de l’alcool vinylique et de l’acide acétique.

L’acide vinylacétique est unique en raison de sa structure et de sa réactivité spécifiques, qui le rendent adapté à une large gamme d’applications dans différents domaines .

Propriétés

IUPAC Name |

but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEOYINWKBTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-17-5 | |

| Record name | 3-Butenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211539 | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-38-7, 28391-17-5 | |

| Record name | 3-Butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Butenoic acid, also known as vinylacetic acid, has a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the use of 1H and 13C NMR to confirm its structure when isolated from Streptomyces koyangensis strain VK-A60. []

A: Yes, research indicates that 3-butenoic acid can participate in palladium-catalyzed reactions. For instance, its self-metathesis yields β-hydromuconic acid with high selectivity, which can be further hydrogenated to produce adipic acid. []

A: Studies show that 3-butenoic acid, in the presence of a palladium(0) complex with tertiary phosphine ligands, undergoes carbonylative cyclization. This reaction results in the formation of methylsuccinic anhydride and glutaric anhydride. [] Further research suggests that palladium-containing cyclic esters are likely intermediates in this reaction. []

A: Research on 4-phenyl-3-butenoic acid and its derivatives revealed that structural modifications significantly impact their antifungal activity against Phellinus tremulae, Ophiostoma crassivaginatum, and Ophiostoma piliferum. [] The presence and position of substituents on the aromatic ring, as well as alterations to the butenoic acid moiety, influenced the level of fungal growth inhibition.

A: Yes, 4-phenyl-3-butenoic acid (PBA) acts as a potent mechanism-based inhibitor of PHM. [, , ] It has been shown to selectively inhibit PHM without affecting the activity of peptidyl-α-hydroxyglycine α-amidating lyase, the enzyme responsible for the second step in α-amidation. [, ]

A: PBA inhibits PHM by lowering the Vmax of the enzyme without affecting its Km. [, ] This suggests a non-competitive mode of inhibition. While the exact mechanism remains to be fully elucidated, covalent modification of the enzyme has been proposed. [, ]

A: Interestingly, research demonstrates that PHM can metabolize PBA, generating two hydroxylated products: 2-hydroxy-4-phenyl-3-butenoic acid and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. [] This metabolism occurs concurrently with PHM inactivation. []

A: The fact that PHM, an enzyme primarily known for hydroxylating glycine-extended peptides, can also metabolize PBA suggests that its physiological functions might extend beyond peptide amidation. [] This finding opens up new avenues for investigating PHM's roles in various biological processes.

A: Studies show that 4-phenyl-3-butenoic acid (PBA) exhibits anti-inflammatory and potential anti-tumorigenic effects. In tumorigenic cell lines like WBras1 and H2009, PBA demonstrated growth inhibition, increased gap junction intercellular communication, and modulated the activation of p38 MAPK and JNK signaling pathways. []

A: Interestingly, PBA's effects appear to be selective towards tumorigenic cells. At concentrations that significantly impacted tumorigenic cells, PBA showed reduced or no effects on non-tumorigenic cell lines like WBneo3 and human bronchial epithelial cells. [] This selectivity makes it an interesting candidate for further investigation as a potential anti-cancer agent.

A: Yes, derivatives of 3-butenoic acid, particularly those containing a terminal alkene group, have shown potential in nanomaterial synthesis. For example, 3-butenoic acid can mediate the synthesis of vinyl-terminated gold nanoprisms and nanooctahedra. []

A: The presence of terminal double bonds on the surface of these gold nanoparticles allows for further functionalization. [] They can be used as building blocks for more complex nanostructures. For instance, they can be readily encapsulated with polymers like N-isopropylacrylamide (NIPAM) through free radical polymerization. []

A: Yes, research has identified that Streptomyces koyangensis strain VK-A60 produces 4-phenyl-3-butenoic acid. [, ] This compound exhibits antifungal activity against various plant pathogens. []

A: ** Yes, Pseudomonas aeruginosa produces L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite. [, ] Its biosynthesis involves a five-gene cluster and potentially utilizes a thiotemplate mechanism. []

A: ** AMB exhibits antibiotic and toxic properties. [] It inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight in plants. [] Additionally, it demonstrates some inhibitory effects on seed germination. []

A: Research shows that the AMB biosynthesis (ambABCDE) and transport genes from Pseudomonas aeruginosa can be successfully expressed in Pseudomonas fluorescens CHA0. [] This engineered strain exhibited inhibitory activity against Erwinia amylovora and interfered with seed germination, highlighting the potential of AMB production for biocontrol applications. []

A: Yes, molecular mechanics and extended Huckel molecular orbital (EHMO) calculations have been employed to investigate the structure and reactivity of palladium(0) complexes with 3-butenoic acid and other unsaturated carboxylic acids. [] These studies provided insights into the formation and stability of π-complexes and metallacycles, aiding in understanding the mechanism of carbonylative cyclization reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

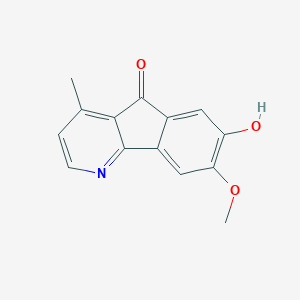

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)